Butane-1,1,1,2-tetrol
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Overview
Description
Butane-1,1,1,2-tetrol, also known as erythritol, is a four-carbon sugar alcohol with the chemical formula C4H10O4. It is naturally found in some fruits and fermented foods and is commonly used as a low-calorie sweetener. Erythritol is known for its sweetness, which is about 60-70% that of sucrose, and its non-caloric nature, making it a popular sugar substitute .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,1,1,2-tetrol can be synthesized through the hydrogenation of erythrose or erythrulose. The process involves the reduction of the carbonyl group in these sugars to a hydroxyl group, resulting in the formation of erythritol .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of glucose by osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis. The fermentation process converts glucose into erythritol, which is then purified and crystallized for use .
Chemical Reactions Analysis
Types of Reactions
Butane-1,1,1,2-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Erythritol can be oxidized to form erythrose or erythrulose using mild oxidizing agents.
Reduction: The reduction of erythrose or erythrulose to erythritol involves hydrogenation in the presence of a catalyst such as nickel.
Substitution: Erythritol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include erythrose, erythrulose, and various substituted derivatives of erythritol .
Scientific Research Applications
Butane-1,1,1,2-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Erythritol is studied for its role in metabolic pathways and its effects on microbial growth.
Medicine: It is investigated for its potential as a low-calorie sweetener for diabetic patients and its effects on dental health.
Industry: Erythritol is used in the food industry as a sweetener and in the pharmaceutical industry as an excipient in drug formulations
Mechanism of Action
The mechanism of action of butane-1,1,1,2-tetrol involves its interaction with various molecular targets and pathways:
Sweetness Perception: Erythritol activates sweet taste receptors on the tongue, leading to the perception of sweetness.
Metabolic Pathways: It is absorbed in the small intestine and excreted unchanged in the urine, with minimal impact on blood glucose levels.
Antimicrobial Effects: Erythritol has been shown to inhibit the growth of certain oral bacteria, contributing to its dental health benefits
Comparison with Similar Compounds
Butane-1,1,1,2-tetrol is unique among sugar alcohols due to its non-caloric nature and high digestive tolerance. Similar compounds include:
Xylitol: Another sugar alcohol with similar sweetness but higher caloric content.
Sorbitol: A sugar alcohol used as a sweetener and humectant, with a higher caloric value and potential laxative effects.
Mannitol: Used as a sweetener and diuretic, with lower sweetness and higher caloric content compared to erythritol
Properties
CAS No. |
31904-60-6 |
---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
butane-1,1,1,2-tetrol |
InChI |
InChI=1S/C4H10O4/c1-2-3(5)4(6,7)8/h3,5-8H,2H2,1H3 |
InChI Key |
NDEIPVVSKGHSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(O)(O)O)O |
Origin of Product |
United States |
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